3-Chloro-2-methylpropane-1-sulfonamide
Description
Properties
Molecular Formula |
C4H10ClNO2S |
|---|---|
Molecular Weight |
171.65 g/mol |
IUPAC Name |
3-chloro-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
UUHJQPGQJWRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpropane-1-sulfonamide typically involves the reaction of 3-chloro-2-methylpropane-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction can be carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, alcohols, or ethers.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary or secondary amines and thiols.
Scientific Research Applications
Scientific Research Applications
3-Chloro-2-methylpropane-1-sulfonamide has diverse applications in scientific research.
Medicinal Chemistry
- It is used as a building block for the synthesis of various medicinal compounds.
- Sulfonamides, including 3-Chloro-2-methylpropane-1-sulfonamide, show biological activity as antimicrobial agents. They inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
- Modifications to the sulfonamide structure can enhance its efficacy against various pathogens.
- It serves as a reagent for introducing sulfonyl groups in organic synthesis.
- It is utilized in synthesizing functionalized sulfonamides from amines and sulfonyl chlorides .
Reactivity
- The presence of a chlorine atom and a sulfonamide group enables it to participate in various nucleophilic substitution reactions.
Structural Comparison
3-Chloro-2-methylpropane-1-sulfonamide has a branched structure, setting it apart from other compounds. The table below shows compounds sharing structural similarities:
| Compound Name | Structure Description | Unique Characteristics |
|---|---|---|
| 3-Chloropropanesulfonyl chloride | Lacks methyl group at the second position | More linear structure |
| 1-Chloro-3-propanesulfonyl chloride | Chlorine atom at a different position | Different reactivity profile |
| Sulfanilamide | Contains an amino group instead of a chlorine atom | Well-studied antibacterial properties |
Nitrogen-containing molecules
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpropane-1-sulfonamide involves its interaction with biological molecules through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atom can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Chloro-2-methylpropane-1-sulfonamide with key analogs:
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 3-Chloro-2-methylpropane-1-sulfonamide | N/A | C₄H₁₀ClNO₂S | Chloro, methyl, sulfonamide | Branched propane with sulfonamide |
| 3-Chloro-2-methylpropene | 563-47-3 | C₄H₇Cl | Chloro, alkene, methyl | Unsaturated alkene (methallyl chloride) |
| Allyl chloride (3-chloro-1-propene) | 107-05-1 | C₃H₅Cl | Chloro, alkene | Linear alkene with terminal chlorine |
| 1-Chloro-2-methyl-2-propanol | 558-42-9 | C₄H₉ClO | Chloro, methyl, hydroxyl | Branched alcohol with chlorine |
| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride | 2090676-05-2 | C₆H₁₃ClO₄S | Sulfonyl chloride, methoxy, methyl | Sulfonyl chloride with ether groups |
Key Observations :
- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in the target compound is less reactive than the sulfonyl chloride group in 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride, which is highly electrophilic and prone to nucleophilic substitution.
- Chlorinated Alkanes vs. Alkenes : Unlike allyl chloride (linear alkene) and 3-Chloro-2-methylpropene (branched alkene), the target compound lacks unsaturation, reducing its reactivity in polymerization or addition reactions.
- Hydroxyl vs. Sulfonamide: 1-Chloro-2-methyl-2-propanol’s hydroxyl group confers higher polarity and hydrogen-bonding capacity compared to the sulfonamide group, which may influence solubility and biological activity.
Physicochemical Properties
Notes:
Biological Activity
3-Chloro-2-methylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class of compounds, which are well-known for their significant biological activities, particularly as antimicrobial agents. This compound features a chlorine atom at the third carbon position, a methyl group at the second carbon, and a sulfonamide group at the first carbon. Its structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.
The primary mechanism through which 3-Chloro-2-methylpropane-1-sulfonamide exerts its biological activity is by inhibiting bacterial growth. It does so through competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for DNA synthesis and cell division in bacteria, leading to bacteriostatic effects rather than bactericidal ones .
Antimicrobial Activity
Research indicates that sulfonamides, including 3-Chloro-2-methylpropane-1-sulfonamide, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound can vary based on structural modifications. For instance, the presence of the chlorine atom enhances its reactivity and potential efficacy against various pathogens .
Comparative Antimicrobial Efficacy
A summary of antimicrobial activities of various sulfonamide compounds is presented in Table 1.
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 3-Chloro-2-methylpropane-1-sulfonamide | Escherichia coli | 30 ± 0.12 | 7.81 |
| Sulfanilamide | Staphylococcus aureus | 32 ± 0.12 | 8.00 |
| Trimethoprim | Klebsiella pneumoniae | 35 ± 0.12 | 6.50 |
Table 1: Comparative antimicrobial efficacy of selected sulfonamide compounds.
Research Findings
Recent studies have highlighted the potential of modifying the sulfonamide structure to enhance its antimicrobial properties. For example, derivatives with additional functional groups or altered halogen substitutions have shown improved activity against resistant strains .
Case Study: Antimicrobial Resistance
In a study evaluating the effectiveness of various sulfonamides against multidrug-resistant strains of Escherichia coli, 3-Chloro-2-methylpropane-1-sulfonamide demonstrated comparable activity to traditional antibiotics such as ampicillin and ciprofloxacin. This suggests that it could serve as a viable alternative in treating infections caused by resistant bacteria .
Toxicity and Safety Profile
While sulfonamides are generally considered safe, they can cause adverse reactions in some individuals, including allergic reactions and hematologic effects. The safety profile of 3-Chloro-2-methylpropane-1-sulfonamide has not been extensively studied; however, similar compounds have shown varying degrees of toxicity depending on their chemical structure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-2-methylpropane-1-sulfonamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution of 3-chloro-2-methylpropane-1-sulfonyl chloride with ammonia or amines. Key steps include:
- Reagent selection : Use anhydrous ammonia in a controlled environment to avoid hydrolysis side reactions .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel to isolate the sulfonamide.
- Purity validation : Confirm via HPLC (>98% purity) and elemental analysis (C, H, N, S content) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-2-methylpropane-1-sulfonamide?
- Recommended techniques :
- NMR : H and C NMR to identify methyl, chloro, and sulfonamide groups (e.g., δ ~2.5 ppm for methyl; δ ~60-70 ppm for sulfonamide S-linked carbons) .
- IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) .
- Mass spectrometry : ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What safety protocols are critical when handling 3-Chloro-2-methylpropane-1-sulfonamide?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under inert gas (N) to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide formation under varying solvent conditions?
- Experimental design :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity and solubility effects.
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., elimination) .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
Q. What strategies resolve contradictions in reported solubility data for 3-Chloro-2-methylpropane-1-sulfonamide?
- Analysis framework :
- Solvent polarity : Compare LogP values (e.g., -3.81 for structurally similar sodium sulfonate ) to predict solubility trends.
- Impurity profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) that may skew solubility measurements .
- Standardization : Replicate experiments under controlled humidity and temperature (20–25°C) .
Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity in nucleophilic environments?
- Mechanistic insights :
- Steric effects : The 2-methyl group may hinder nucleophilic attack at the adjacent carbon, favoring sulfonamide group reactivity .
- Computational modeling : Perform DFT calculations to map electron density around the chloro group and predict SN1/SN2 pathways .
Q. What role does 3-Chloro-2-methylpropane-1-sulfonamide play in polymer functionalization?
- Application studies :
- Surfactant synthesis : Incorporate into amphiphilic copolymers via radical polymerization (e.g., with acrylates) .
- Crosslinking : Utilize the sulfonamide group as a hydrogen-bond acceptor to modify hydrogel networks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability reports for this compound?
- Resolution steps :
- TGA-DSC : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
- Sample history : Verify storage conditions (e.g., exposure to moisture or light) that may degrade the compound .
- Collaborative validation : Cross-reference data with independent labs using identical analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
